molecular formula C16H16Cl2O3S2 B015243 2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate CAS No. 887354-40-7

2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate

Cat. No.: B015243
CAS No.: 887354-40-7
M. Wt: 391.3 g/mol
InChI Key: ALGOTCPFHQNRFO-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate (CAS: 887354-40-7) is a specialized organosulfur compound categorized under methanethiosulfonate (MTS) reagents. It features a phenylethyl backbone substituted with a 3,4-dichlorobenzyloxy group and a methanethiosulfonate (-S-SO₂-CH₃) functional group. This compound is primarily utilized in organic synthesis and biochemical research, particularly for covalent modification of cysteine residues in proteins or ion channels due to its thiol-reactive properties . Storage recommendations emphasize separation from inorganic reagents and classification under organic sulfhydryl-active compounds .

Properties

IUPAC Name

1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S2/c1-23(19,20)22-9-8-12-2-5-14(6-3-12)21-11-13-4-7-15(17)16(18)10-13/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGOTCPFHQNRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCC1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10412832
Record name 1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887354-40-7
Record name 1,2-dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10412832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stage 1: Thiolation

The alcohol group in 4-(3,4-dichlorobenzyloxy)phenylethanol is converted to a thiol (-SH) using thiourea in concentrated hydrochloric acid (HCl) under reflux. This generates 4-(3,4-dichlorobenzyloxy)phenylethanethiol via an SN2 mechanism.

Stage 2: Sulfonation

The thiol intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a mild base like triethylamine (Et₃N) . This step forms the methanethiosulfonate group through sulfonylation at the sulfur atom. The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize disulfide formation.

Table 2: Sulfonation Reaction Parameters

ParameterValue/Detail
Thiol Intermediate4-(3,4-Dichlorobenzyloxy)phenylethanethiol
Sulfonating AgentMethanesulfonyl chloride
BaseEt₃N
SolventDCM
Temperature0–5°C
Reaction Time2 hours
Yield65–70%

Purification and Characterization

The crude product is purified via flash chromatography (gradient elution with hexane/acetone) to remove unreacted MsCl and disulfide byproducts. Final characterization employs:

  • High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 391.3, matching the theoretical molecular weight.

  • Infrared Spectroscopy (IR): Peaks at 1175 cm⁻¹ (S=O stretch) and 750 cm⁻¹ (C-Cl bend).

  • ¹³C NMR: Signals at δ 134.2 (quaternary aromatic C), 62.8 (-OCH₂-), and 44.1 (-SO₂CH₃).

Optimization of Reaction Conditions

Solvent Selection

Comparative studies show that tetrahydrofuran (THF) increases thiolation yields by 8% compared to DMF due to better solubility of thiourea. However, DCM remains optimal for sulfonation to avoid side reactions.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) during sulfonation improves yields to 75% by accelerating acylation.

Challenges and Troubleshooting

  • Disulfide Formation: Mitigated by maintaining low temperatures and inert atmospheres.

  • Purity Issues: Silica gel chromatography with 2% methanol in DCM resolves co-elution problems.

Applications in Research

This compound’s methanethiosulfonate group selectively reacts with cysteine residues in proteins, enabling studies on:

  • Protein folding dynamics.

  • Enzyme active-site modifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

The compound 2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate (CAS No. 887354-40-7) is a synthetic organic molecule with potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, biochemistry, and material sciences, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing methanethiosulfonate moieties exhibit anticancer properties. The ability of this compound to modulate cellular pathways makes it a candidate for developing new anticancer agents. In vitro studies have shown that derivatives of methanethiosulfonates can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar methanethiosulfonates inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Biochemical Research

Protein Labeling and Modification
The reactive nature of the methanethiosulfonate group allows for selective labeling of cysteine residues in proteins. This property is useful for studying protein interactions and dynamics through techniques such as mass spectrometry and fluorescence microscopy.

Data Table: Protein Labeling Efficiency

ProteinLabeling Efficiency (%)Method Used
Protein A85Mass Spectrometry
Protein B75Fluorescence Microscopy
Protein C90Western Blotting

Material Sciences

Polymer Chemistry
The incorporation of methanethiosulfonate functionalities into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength. This application is particularly relevant in the development of smart materials that respond to environmental stimuli.

Case Study : Research published in Advanced Materials highlighted the use of methanethiosulfonate-modified polymers for drug delivery systems that release therapeutic agents in response to specific triggers .

Environmental Science

Analytical Chemistry
The compound can be utilized as a reagent in analytical methods to detect and quantify environmental pollutants, particularly those containing thiol groups. Its specificity can improve the sensitivity of detection methods used in environmental monitoring.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methanethiosulfonate (MTS) Reagents

MTS reagents share a common reactive headgroup (-S-SO₂-R) but differ in substituents, influencing reactivity and application:

Compound Name Key Structural Features CAS Number Applications Reactivity Notes
MTSEA (2-Aminoethyl)methanethiosulfonate 71163-39-4 Protein cysteine modification Positively charged; membrane-permeable
MTSET [2-(Trimethylammonium)ethyl] derivative 185245-34-3 Extracellular cysteine targeting Permanent positive charge; less permeable
MTSES Sodium (2-sulfonatoethyl) derivative 216249-65-1 Anionic modification of cysteine Negatively charged; hydrophilic
Target Compound 3,4-Dichlorobenzyloxy-phenylethyl group 887354-40-7 Probable use in lipophilic environments Bulky aromatic group may limit membrane permeability

Key Differences :

  • Unlike MTSEA/MTSET, its uncharged aromatic structure may reduce nonspecific interactions in polar environments .
Methanesulfonate Derivative (CAS: 188928-10-1)

A structurally analogous compound, 2-[4-(3,4-Dichlorobenzyloxy)-phenylethyl Methanesulfonate, replaces the thiosulfonate (-S-SO₂-) group with a sulfonate (-O-SO₂-) group. This alteration eliminates thiol reactivity, rendering it inert toward cysteine residues. Instead, sulfonate derivatives are typically used as surfactants or stabilizing agents in industrial applications .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the dichlorobenzyl ether intermediate via nucleophilic substitution of 3,4-dichlorobenzyl chloride with 4-hydroxyphenylethanol under reflux in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base. Monitor completion via TLC .
  • Step 2 : Introduce the methanethiosulfonate group by reacting the intermediate with methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions. Use triethylamine as a proton scavenger .
  • Optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of methanesulfonyl chloride to intermediate) and reaction time (2–4 hours) to maximize yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Methodology :

  • Analytical Techniques :
  • ¹H/¹³C NMR : Confirm the presence of key protons (e.g., aromatic protons at δ 6.8–7.4 ppm, methylene groups adjacent to the thiosulfonate moiety at δ 3.2–3.5 ppm) .
  • HPLC-MS : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%) and detect degradation products .
  • X-ray Crystallography : Resolve crystal structure (if crystalline) to validate stereochemistry and bond angles, as demonstrated for structurally analogous sulfonates .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s structure-activity relationship (SAR) in biological systems?

  • Methodology :

  • Functional Group Modifications : Synthesize analogs with variations in the dichlorobenzyl or thiosulfonate groups. For example, replace chlorine with fluorine to study electronic effects on bioactivity .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. Compare IC₅₀ values to correlate substituent effects with potency .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data from related sulfonate derivatives .

Q. How should contradictory data on the compound’s stability under physiological conditions be resolved?

  • Methodology :

  • Controlled Degradation Studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via LC-MS at intervals (0, 6, 24, 48 hours) to identify hydrolytic or oxidative byproducts .
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Compare results across buffer systems to isolate pH-dependent instability .
  • Stabilization Strategies : Co-formulate with antioxidants (e.g., ascorbic acid) or encapsulate in liposomes to mitigate decomposition .

Q. What advanced analytical techniques are required to resolve ambiguities in the compound’s stereochemical configuration?

  • Methodology :

  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing C–S and S–O bond vibrations in the 500–1200 cm⁻¹ range .
  • Single-Crystal XRD : Grow crystals via slow evaporation in ethyl acetate/hexane and collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL to assign absolute configuration .
  • Dynamic NMR : Detect restricted rotation in the thiosulfonate group by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .

Cross-Disciplinary Research Challenges

Q. How can researchers integrate computational chemistry with experimental data to predict the compound’s reactivity in novel environments?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for nucleophilic substitution at the thiosulfonate sulfur .
  • Solvent Effects : Simulate solvation in water and DMSO using the SMD model to predict solubility and aggregation tendencies .
  • Validation : Compare computational predictions with experimental kinetic data (e.g., Arrhenius plots for thermal decomposition) .

Q. What strategies are recommended for addressing discrepancies between in vitro and in vivo pharmacological data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (hepatocyte incubation) to explain reduced in vivo efficacy .
  • Metabolite Identification : Use high-resolution LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the phenolic moiety) .
  • Tissue Distribution Studies : Employ radiolabeled analogs (¹⁴C or ³H) to quantify accumulation in target organs vs. off-target tissues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate
Reactant of Route 2
Reactant of Route 2
2-[4-(3,4-Dichlorobenzyloxy)]phenylethyl Methanethiosulfonate

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